8-chloro-7-[(3-oxobutan-2-yl)oxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one
Description
This compound belongs to the chromenone family, characterized by a bicyclic core of fused benzene and pyran-4-one rings. The 8-chloro substituent further modulates electronic effects and steric interactions .
Properties
IUPAC Name |
8-chloro-7-(3-oxobutan-2-yloxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO4/c1-8(18)9(2)20-15-7-14-12(6-13(15)17)10-4-3-5-11(10)16(19)21-14/h6-7,9H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABSSOHFOJCLKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 8-chloro-7-[(3-oxobutan-2-yl)oxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves several steps. One common method includes the reaction of a suitable chromene derivative with 3-oxobutan-2-yl chloride under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as dichloromethane. The product is then purified through recrystallization or chromatography .
Chemical Reactions Analysis
8-chloro-7-[(3-oxobutan-2-yl)oxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols
Scientific Research Applications
8-chloro-7-[(3-oxobutan-2-yl)oxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.
Medicine: Research has indicated that this compound may have therapeutic potential due to its biological activity, including antimicrobial and anticancer properties.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of 8-chloro-7-[(3-oxobutan-2-yl)oxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
2.1. Substituent Variations at the 7-Position
2.1.1. 8-Chloro-7-Hydroxy-1H,2H,3H,4H-Cyclopenta[c]Chromen-4-One
- Structure : Simplest analog with a hydroxyl group at the 7-position instead of the (3-oxobutan-2-yl)oxy chain.
- Molecular Formula : C₁₂H₉ClO₃; MW : 236.66 .
- Key Differences :
- Lacks the ketone-containing side chain, reducing hydrogen-bonding capacity.
- Lower molecular weight may improve solubility but decrease target specificity.
2.1.2. 7-(4-Chlorobutoxy)- and 7-(4-Iodobutoxy)-Substituted Chromenones
- Structures : Alkyloxy chains with terminal halogens (Cl or I) at the 7-position.
- Synthesis : Alkylation of hydroxyl precursors using 1-bromo-4-chlorobutane or NaI substitution (61–90% yields) .
- Higher molecular weights (e.g., 393 for 7-(4-chlorobutoxy)) compared to the target compound .
2.1.3. 9-(3,3-Dimethyl-2-Oxobutoxy)-7-Methyl-2,3-Dihydrocyclopenta[c]Chromen-4(1H)-One
- Structure : Oxobutoxy substituent at the 9-position with a methyl branch.
- Molecular Formula : C₁₉H₂₂O₄; MW : 314.38 .
- Key Differences :
- Substituent position (9 vs. 7) alters steric and electronic interactions.
- Branched chain may reduce conformational flexibility compared to the linear (3-oxobutan-2-yl)oxy group.
2.2. Aromatic and Heterocyclic Substituents
2.2.1. 9-[2-(4-Chlorophenyl)-2-Oxoethoxy]-7-Methyl-2,3-Dihydrocyclopenta[c]Chromen-4(1H)-One
- Structure : Aryl-containing substituent with a 4-chlorophenyl group.
- Molecular Formula : C₂₁H₁₇ClO₄; MW : 368.82 .
- Increased molecular weight and lipophilicity compared to aliphatic substituents.
2.2.2. 8-Chloro-7-[4-(Piperazinyl)Butoxy]-4-Methyl-2H-Chromen-2-One
- Structure : Bulky piperazine-substituted side chain.
- Molecular Formula : C₃₁H₃₃ClN₂O₄; MW : 497 (ESI-MS) .
- Higher molecular complexity may impact bioavailability.
2.3. Functional Group Impact on Bioactivity
- Ketone vs. Halogen : The (3-oxobutan-2-yl)oxy group’s ketone can act as a hydrogen-bond acceptor, enhancing interactions with enzymes like kinases or cyclooxygenases. In contrast, halogenated analogs (e.g., 7-(4-iodobutoxy)) may exhibit halogen bonding in protein pockets .
- Aromatic vs. Aliphatic : Aryl substituents (e.g., 4-chlorophenyl) improve membrane permeability but may increase toxicity risks .
Pharmacological Implications
- Target Compound : The (3-oxobutan-2-yl)oxy group’s ketone may enhance binding to oxidative enzymes (e.g., NADPH oxidase) or anti-inflammatory targets.
- Halogenated Analogs : Increased lipophilicity could improve blood-brain barrier penetration but raise toxicity concerns .
Biological Activity
8-Chloro-7-[(3-oxobutan-2-yl)oxy]-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a synthetic compound belonging to the class of chromenes and coumarins. This compound has garnered attention in recent years due to its potential biological activities, including antioxidant, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by various research findings and case studies.
Molecular Formula : CHClO
Molecular Weight : 306.7 g/mol
CAS Number : N/A
MDL Number : MFCD02080887
Antioxidant Activity
Antioxidant properties are crucial for combating oxidative stress in biological systems. Studies have shown that compounds similar to this compound exhibit significant antioxidant activity.
| Compound | IC (μM) |
|---|---|
| 8-Chloro Compound | TBD |
| Trolox (Standard) | 2.30 |
The IC values indicate the concentration required to inhibit 50% of the free radicals. Further research is needed to determine the exact IC for this specific compound.
Anticancer Activity
The anticancer potential of coumarin derivatives has been extensively studied. Research indicates that 8-chloro derivatives can induce apoptosis in various cancer cell lines. For instance, a study involving triterpene-coumarin conjugates demonstrated that these compounds could significantly reduce cell viability in cancer cells such as B16-F10 and HT29.
The mechanism of action appears to involve:
- Induction of apoptosis through mitochondrial pathways.
- Cell cycle arrest in the G0/G1 phase.
The following table summarizes the apoptotic effects observed in cancer cell lines treated with similar compounds:
| Compound | Cancer Cell Line | Apoptosis Rate (%) |
|---|---|---|
| Triterpene-Coumarin Conjugate | B16-F10 | 40 - 85 |
| Triterpene-Coumarin Conjugate | HT29 | 41 - 58 |
Anti-inflammatory Activity
The anti-inflammatory properties of coumarin derivatives are well-documented. These compounds can inhibit key inflammatory mediators such as TNF-alpha and IL-6. The specific anti-inflammatory activity of this compound remains to be elucidated but is expected based on its structural analogs.
Case Studies
- Study on Coumarin Derivatives : A review highlighted various biological activities of coumarin derivatives, including their potential as anticancer agents and their ability to modulate inflammatory responses .
- Synthesis and Evaluation : Another study synthesized new substituted chromen[4,3-c]pyrazol-4-ones and evaluated their antioxidant activities. The findings suggested that modifications in the chemical structure could enhance biological activity .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 8-chloro-7-[(3-oxobutan-2-yl)oxy]-cyclopenta[c]chromen-4-one, and how can reaction conditions be optimized for yield and purity?
- Methodology : Multi-step synthesis typically involves (i) constructing the cyclopenta[c]chromen-4-one core via acid-catalyzed cyclization of substituted coumarins, (ii) introducing the 3-oxobutanyloxy group via nucleophilic substitution under reflux with a polar aprotic solvent (e.g., DMF) , and (iii) chlorination at the 8-position using N-chlorosuccinimide (NCS) in dichloromethane.
- Optimization : Reaction temperature (60–80°C), solvent selection (e.g., THF for improved solubility), and catalyst use (e.g., p-toluenesulfonic acid for cyclization) are critical. Purification via column chromatography with gradient elution (hexane:ethyl acetate) enhances purity .
Q. How is structural characterization of this compound performed, and what analytical techniques are prioritized?
- Techniques :
- NMR : ¹H/¹³C NMR for confirming substitution patterns (e.g., chlorophenyl protons at δ 7.2–7.8 ppm, oxybutanyl protons at δ 4.1–4.5 ppm) .
- HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]⁺ at m/z 362.08) .
- IR : Peaks at 1720–1740 cm⁻¹ (C=O stretching) and 1250–1280 cm⁻¹ (C-O-C ether linkage) .
Advanced Research Questions
Q. How do substituent variations (e.g., chloro, oxybutanyl) influence the compound’s biological activity, and what strategies resolve contradictions in SAR data?
- SAR Analysis :
- The 8-chloro group enhances electrophilicity, promoting interactions with cysteine residues in enzymatic targets (e.g., kinase inhibition) .
- The 3-oxobutanyloxy side chain improves solubility and modulates pharmacokinetics but may sterically hinder target binding in rigid active sites .
- Data Contradictions : Use computational docking (e.g., AutoDock Vina) to compare binding affinities of analogs (e.g., 8-fluoro vs. 8-chloro derivatives) and validate via enzymatic assays (IC₅₀ comparisons) .
Q. What experimental designs are recommended for evaluating the compound’s mechanism of action in anticancer studies?
- In Vitro :
- Cell viability assays (MTT) across cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations.
- Flow cytometry for apoptosis detection (Annexin V/PI staining) and cell cycle arrest (propidium iodide) .
- Target Identification :
- Kinase profiling using competitive binding assays (e.g., KINOMEscan) to identify primary targets (e.g., CDK2 inhibition) .
- siRNA knockdown of suspected targets to confirm functional relevance .
Q. How can crystallographic data resolve ambiguities in the compound’s 3D conformation, and what challenges arise in crystallization?
- Crystallography : Single-crystal X-ray diffraction (SCXRD) at 100K with synchrotron radiation (λ = 0.71073 Å) reveals dihedral angles between the chromenone core and substituents.
- Challenges : Poor solubility in common solvents (e.g., ethanol) necessitates vapor diffusion with DMSO/water mixtures. Disorder in the oxybutanyl group may require restrained refinement .
Q. What computational methods are effective in predicting metabolic pathways and toxicity profiles?
- ADMET Prediction :
- Use SwissADME for predicting CYP450 metabolism (e.g., oxidation at the oxybutanyl group).
- ProTox-II for toxicity endpoints (e.g., hepatotoxicity risk due to chloro-substituted aromatics) .
- Validation : LC-MS/MS to identify phase I metabolites (e.g., hydroxylated derivatives) in microsomal incubations .
Methodological Notes
- Contradiction Management : Cross-validate biological data using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) .
- Synthetic Reproducibility : Document inert atmosphere (N₂/Ar) for oxidation-sensitive steps and monitor reaction progress via TLC .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
